molecular formula C13H16N2O2 B025679 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin CAS No. 108149-68-4

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

カタログ番号: B025679
CAS番号: 108149-68-4
分子量: 232.28 g/mol
InChIキー: LYRNYBCBYWDTIF-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes both dihydroxy and imidazolinyl groups

準備方法

The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 5 and 6 positions of the naphthalene ring.

    Imidazoline Formation: The imidazoline ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

化学反応の分析

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazoline ring.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Adrenergic Activity

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin exhibits significant adrenergic activity, specifically targeting alpha-1 and alpha-2 adrenergic receptors. Research has demonstrated that modifications to the compound can enhance the selectivity between these two receptor types. For instance, certain derivatives have been shown to act as specific alpha-1 agonists while others display improved alpha-2 agonistic properties .

Dopaminergic Effects

The compound also influences dopaminergic pathways, which are crucial in various neurological functions. Studies indicate that this compound can stimulate peripheral dopamine receptors, leading to effects such as lowered blood pressure and increased blood flow in specific vascular regions . This property makes it a candidate for treating conditions like hypertension and potentially Parkinson's disease due to its central dopaminergic effects .

Cardiovascular Treatments

This compound has been investigated for its potential in treating cardiovascular disorders. Its ability to selectively activate adrenergic receptors can be harnessed to manage conditions such as heart failure and arrhythmias. The compound's efficacy in lowering blood pressure has been documented in animal studies, making it a promising candidate for further clinical exploration .

Neurological Disorders

The dopaminergic modulation provided by this compound suggests its utility in treating neurological disorders. Its effects on dopamine receptors may help alleviate symptoms associated with Parkinson's disease and other dopaminergic dysfunctions. Additionally, its capacity to inhibit prolactin secretion could be beneficial in conditions like acromegaly .

Modifications and Derivatives

Research has focused on modifying the structure of this compound to improve its pharmacological profile. For example:

Modification Effect Selectivity
4,4-Dimethyl derivativeIncreased alpha-1 agonismHigh selectivity for alpha-1
7,8-Dihydroxy derivativeEnhanced alpha-2 agonistic propertiesImproved selectivity for alpha-2

These modifications allow researchers to tailor the compound's activity for specific therapeutic targets .

Case Study 1: Hypertension Management

A study involving the administration of this compound demonstrated significant reductions in blood pressure among hypertensive animal models. The results indicated a dose-dependent response with optimal efficacy observed at doses ranging from 0.3 to 10 mg/kg .

Case Study 2: Prolactin Inhibition

In another investigation focused on endocrine disorders, the compound was shown to effectively lower serum prolactin levels in male rats. This suggests potential applications in treating hyperprolactinemia-related conditions .

作用機序

The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves its interaction with specific molecular targets. The hydroxyl groups and the imidazoline ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

類似化合物との比較

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin can be compared with other similar compounds, such as:

    5,6-Dihydroxy-1-(2-imidazolinyl)naphthalene: Similar structure but with a different ring system.

    5,6-Dihydroxy-1-(2-imidazolinyl)benzene: Lacks the tetrahydro component, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

特性

CAS番号

108149-68-4

分子式

C13H16N2O2

分子量

232.28 g/mol

IUPAC名

(5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1

InChIキー

LYRNYBCBYWDTIF-SNVBAGLBSA-N

SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

異性体SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

正規SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Key on ui other cas no.

108149-68-4

同義語

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer
2-DTMI

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。